molecular formula C19H24N2O2S B2883757 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 1234908-03-2

2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2883757
CAS No.: 1234908-03-2
M. Wt: 344.47
InChI Key: QBFLTPDPJIISKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of phenoxy acetamide . It is not intended for human or veterinary use and is available for research purposes. The molecular formula of this compound is C19H24N2O2S and it has a molecular weight of 344.47.


Chemical Reactions Analysis

While there is a lack of specific information on the chemical reactions involving “2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide”, phenoxy acetamide and its derivatives have been studied for their synthesis and pharmacological activities .

Scientific Research Applications

Gastroprotective Activity and H2 Receptor Antagonism

A study conducted by Hirakawa et al. (1998) focused on the synthesis and pharmacological evaluation of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings, based on N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide derivatives. These compounds were assessed for their histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. The research revealed that 2-furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridylox y]- (Z)-2-butenyl]acetamide exhibited significant potency among the tested compounds, highlighting its potential for gastroprotective applications N. Hirakawa, H. Matsumoto, A. Hosoda, A. Sekine, T. Yamaura, Y. Sekine, (1998).

Antidepressant and Anticocaine Properties

Grimwood et al. (2011) explored the pharmacological characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a novel κ-opioid receptor (KOR) antagonist. This compound demonstrated high affinity for human, rat, and mouse KORs, with significantly reduced affinity for μ-opioid receptors (MORs). The study indicated that PF-04455242 could block KOR and MOR agonist-induced analgesia in rats, inhibit KOR agonist-induced plasma prolactin elevation, and show potential in treating depression and addiction disorders S. Grimwood, Y. Lu, Anne W. Schmidt, M. Vanase-Frawley, A. Sawant-Basak, E. Miller, S. Mclean, J. Freeman, S. Wong, J. McLaughlin, P. Verhoest, (2011).

Flavoring Substance Evaluation

Properties

IUPAC Name

2-phenoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(14-23-18-4-2-1-3-5-18)20-12-16-6-9-21(10-7-16)13-17-8-11-24-15-17/h1-5,8,11,15-16H,6-7,9-10,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFLTPDPJIISKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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